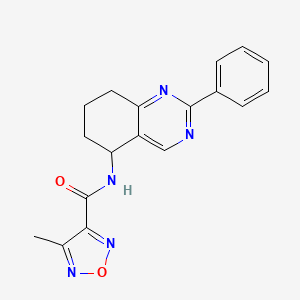![molecular formula C21H21NO4 B6132469 2-{[(3,4-dimethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6132469.png)
2-{[(3,4-dimethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,4-dimethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, commonly known as DMAD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAD belongs to the class of cyclohexanedione derivatives and has been synthesized through various methods.
Wirkmechanismus
DMAD is a potent Michael acceptor and can react with various nucleophiles, including thiols, amines, and alcohols. DMAD can form covalent bonds with these nucleophiles, leading to the formation of new compounds. DMAD has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, and can be used as a potential drug candidate.
Biochemical and physiological effects:
DMAD has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. DMAD has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and can induce apoptosis in these cells. DMAD has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
DMAD has several advantages for lab experiments, including its high reactivity and selectivity towards nucleophiles, making it an excellent building block for the synthesis of new compounds. However, DMAD has some limitations, including its low yield of synthesis, which can limit its use in large-scale production.
Zukünftige Richtungen
DMAD has shown promising results in various scientific fields, and future research could focus on its potential applications in drug discovery, material science, and organic chemistry. DMAD could be used as a building block for the synthesis of new drugs, including anti-cancer and anti-inflammatory drugs. DMAD could also be used in the synthesis of new polymeric materials, such as biodegradable polymers, with improved thermal and mechanical properties. Additionally, future research could focus on optimizing the synthesis of DMAD to increase its yield and reduce the cost of production.
Conclusion:
In conclusion, DMAD is a unique chemical compound with promising applications in various scientific fields. DMAD has been synthesized through various methods and has shown excellent reactivity and selectivity towards nucleophiles. DMAD has several advantages for lab experiments, including its potential applications in drug discovery and material science. Future research could focus on optimizing the synthesis of DMAD and exploring its potential applications in various scientific fields.
Synthesemethoden
DMAD can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione in the presence of piperidine and ethanol. The yield of DMAD through these methods is approximately 50%.
Wissenschaftliche Forschungsanwendungen
DMAD has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic chemistry. DMAD has shown promising results in the synthesis of new organic compounds, including chiral compounds, and has been used as a building block for various drugs. DMAD has also been used in the synthesis of polymeric materials, such as polyurethanes, and has shown excellent thermal and mechanical properties.
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-20-9-8-16(12-21(20)26-2)22-13-17-18(23)10-15(11-19(17)24)14-6-4-3-5-7-14/h3-9,12-13,15,23H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADZJEADEWKCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6132389.png)
![2-[4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132398.png)
![2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6132410.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6132414.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-cyclopentene-1-carboxamide](/img/structure/B6132424.png)

![ethyl 2-anilino-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132435.png)
![({1-[(1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine trifluoroacetate](/img/structure/B6132440.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6132447.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6132453.png)
![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B6132481.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6132500.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6132506.png)